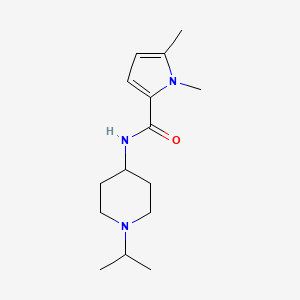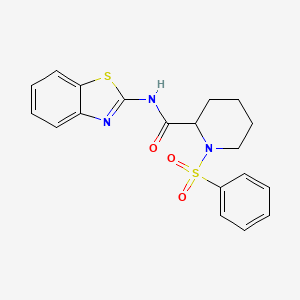![molecular formula C17H21NO2 B7504937 cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504937.png)
cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone, also known as CP-96,345, is a synthetic compound that is used in scientific research. It is a potent and selective antagonist of the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction.
Mecanismo De Acción
Cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, mood, and addiction. By blocking the activity of this receptor, cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone can reduce the effects of kappa opioid receptor activation, including pain relief, sedation, and dysphoria.
Biochemical and Physiological Effects:
cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity in a variety of pain models, including thermal, mechanical, and chemical stimuli. Additionally, cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been shown to reduce anxiety and depression-like behaviors in animal models. It may also have potential therapeutic applications in the treatment of drug addiction and withdrawal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone in lab experiments is that it is a potent and selective antagonist of the kappa opioid receptor, which allows for precise manipulation of this signaling pathway. Additionally, cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been well-characterized in animal models, which allows for more accurate interpretation of experimental results. However, one limitation of using cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone is that it may have off-target effects on other signaling pathways, which could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone. One area of interest is the potential therapeutic applications of this compound in humans, particularly in the treatment of pain, anxiety, and depression. Additionally, further research is needed to fully understand the effects of kappa opioid receptor antagonism on drug addiction and withdrawal. Finally, future studies may focus on developing more selective and potent kappa opioid receptor antagonists with improved pharmacokinetic properties.
Métodos De Síntesis
Cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone can be synthesized using a multi-step process that involves the reaction of 4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-one with cyclopentanone in the presence of a base, followed by reduction with sodium borohydride. The resulting product is then treated with methanesulfonyl chloride and triethylamine to form the final compound.
Aplicaciones Científicas De Investigación
Cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone is primarily used in scientific research to study the role of the kappa opioid receptor in various physiological and pathological processes. It has been shown to be effective in reducing pain, anxiety, and depression in animal models, and may have potential therapeutic applications in humans. Additionally, cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone has been used to study the effects of kappa opioid receptor antagonism on drug addiction and withdrawal.
Propiedades
IUPAC Name |
cyclopentyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-16-7-5-13(6-8-16)14-9-11-18(12-10-14)17(20)15-3-1-2-4-15/h5-9,15,19H,1-4,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYHLPCCAZOEQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(=CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cyclopropyl-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504862.png)

![(4-fluorophenyl)-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7504875.png)
![2-[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7504879.png)





![N-[1-(2,4-dichlorophenyl)ethyl]furan-2-carboxamide](/img/structure/B7504925.png)
![N-({1,3,3-trimethyl-5-[(pyridin-3-ylcarbonyl)amino]cyclohexyl}methyl)pyridine-3-carboxamide](/img/structure/B7504943.png)
